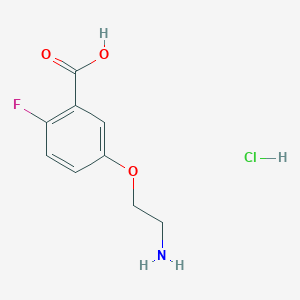

5-(2-Aminoethoxy)-2-fluorobenzoic acid;hydrochloride

Description

5-(2-Aminoethoxy)-2-fluorobenzoic acid hydrochloride is a fluorinated benzoic acid derivative with an aminoethoxy substituent at the 5-position of the aromatic ring. This compound serves as a critical building block in organic synthesis, particularly in pharmaceutical and materials science research. Its structure combines a fluorine atom (enhancing metabolic stability and lipophilicity) with a polar aminoethoxy side chain (improving solubility and enabling further functionalization). The hydrochloride salt form enhances crystallinity and stability, making it suitable for storage and handling in synthetic workflows .

Key applications include its use as an intermediate in the synthesis of bioactive molecules, such as enzyme inhibitors, receptor ligands, and prodrugs. For example, derivatives of 2-fluorobenzoic acid have been explored for anticonvulsant activity via interactions with GABA-A receptors .

Propriétés

IUPAC Name |

5-(2-aminoethoxy)-2-fluorobenzoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO3.ClH/c10-8-2-1-6(14-4-3-11)5-7(8)9(12)13;/h1-2,5H,3-4,11H2,(H,12,13);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHCUBIVOKAOUDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OCCN)C(=O)O)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClFNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Aminoethoxy)-2-fluorobenzoic acid;hydrochloride typically involves the introduction of the aminoethoxy group and the fluorine atom onto the benzoic acid framework. One common method involves the nucleophilic substitution reaction where a suitable precursor, such as 2-fluorobenzoic acid, is reacted with 2-aminoethanol under controlled conditions to introduce the aminoethoxy group. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution process .

Industrial Production Methods

In an industrial setting, the production of 5-(2-Aminoethoxy)-2-fluorobenzoic acid;hydrochloride may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, are crucial for optimizing the synthesis and minimizing by-products .

Analyse Des Réactions Chimiques

Types of Reactions

5-(2-Aminoethoxy)-2-fluorobenzoic acid;hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The aminoethoxy group can participate in nucleophilic substitution reactions with electrophiles.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.

Condensation Reactions: The carboxylic acid group can react with amines or alcohols to form amides or esters.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium hydroxide or potassium carbonate as bases.

Oxidation: Potassium permanganate or hydrogen peroxide.

Reduction: Sodium borohydride or lithium aluminum hydride.

Major Products Formed

Amides and Esters: Formed through condensation reactions with amines or alcohols.

Quinones and Hydroquinones: Formed through oxidation and reduction reactions.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Anticancer Properties

The compound has been investigated for its potential as an anticancer agent. Research indicates that derivatives of benzoic acid, including fluorinated variants, can inhibit anti-apoptotic proteins like Mcl-1 and Bfl-1, which are overexpressed in many cancers. Compounds designed with a 2,5-substituted benzoic acid scaffold have shown promising results in binding affinity studies, suggesting that they could serve as effective treatments against resistant cancer types .

Antiviral Activity

5-(2-Aminoethoxy)-2-fluorobenzoic acid has been identified as a precursor in the synthesis of antiviral agents targeting viruses such as HIV and simplexvirus. The compound's structure allows it to be modified into various derivatives that enhance its efficacy against viral infections .

Research Applications

Genetic Engineering

In microbial genetics, 5-(2-Aminoethoxy)-2-fluorobenzoic acid is utilized for counterselection in yeast models. It serves as a selective agent for genetic markers, allowing researchers to manipulate genetic pathways effectively. This application is crucial for understanding gene function and regulation .

Biochemical Studies

The compound's ability to form hydrogen bonds and interact with various biological molecules makes it a valuable tool in biochemical research. Its structural properties facilitate studies on protein interactions and enzyme mechanisms, contributing to the broader understanding of cellular processes .

Synthesis and Derivatives

The synthesis of 5-(2-Aminoethoxy)-2-fluorobenzoic acid typically involves several steps, starting from simpler benzoic acid derivatives. The compound can be synthesized through nucleophilic substitution reactions or by modifying existing benzoic acid structures to introduce the aminoethoxy group and fluorine atom .

Synthesis Overview

| Step | Reaction Type | Key Reagents | Conditions |

|---|---|---|---|

| 1 | Nucleophilic substitution | 1-arylbenziodoxolones | Mild conditions |

| 2 | Fluorination | Fluoride sources | Controlled environment |

| 3 | Functional group modification | Aminoethanol derivatives | Solvent-based reactions |

Case Study 1: Anticancer Agent Development

A study focused on developing dual inhibitors targeting Mcl-1/Bfl-1 highlighted the potential of 5-(2-Aminoethoxy)-2-fluorobenzoic acid derivatives in overcoming drug resistance in cancer therapy. The binding affinities were measured using biochemical assays, demonstrating significant potency against lymphoma cell lines .

Case Study 2: Antiviral Research

In antiviral research, compounds derived from 5-(2-Aminoethoxy)-2-fluorobenzoic acid were tested against HIV strains. The results indicated that modifications to the compound enhanced its efficacy as an antiviral agent, paving the way for new therapeutic strategies .

Mécanisme D'action

The mechanism of action of 5-(2-Aminoethoxy)-2-fluorobenzoic acid;hydrochloride involves its interaction with specific molecular targets. The aminoethoxy group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s binding affinity and selectivity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparaison Avec Des Composés Similaires

Structural Analogs with Hydrochloride Salts

The following table compares 5-(2-Aminoethoxy)-2-fluorobenzoic acid hydrochloride with related compounds featuring aromatic rings, fluorine substituents, and hydrochloride salts:

Key Observations :

- Substituent Effects: The presence of an aminoethoxy group in the target compound increases molecular weight and polarity compared to simpler analogs like 2-amino-5-fluorophenol hydrochloride. This group also provides a handle for further functionalization (e.g., conjugation with other pharmacophores).

- Synthetic Efficiency: Yields for hydrochloride salts of aminophenols vary widely (19.2–50.8%), influenced by substituent size and reaction conditions. Bromine substituents (e.g., in 2-amino-5-bromophenol) may reduce yields due to steric hindrance .

Fluorinated Benzoic Acid Derivatives

Fluorine substitution at the 2-position of benzoic acid is a common strategy to modulate electronic and steric properties. Below is a comparison with other fluorobenzoic acid-based compounds:

Key Observations :

- Functional Group Diversity: The aminoethoxy group distinguishes the target compound from sulfonamide or hydrazide derivatives. This group may enhance solubility and bioavailability compared to non-polar substituents (e.g., chlorosulphonyl).

Compounds with Aminoethoxy Side Chains

Aminoethoxy groups are versatile in medicinal chemistry. The table below highlights compounds with similar side chains:

Key Observations :

- Backbone Flexibility : The target compound’s benzoic acid backbone contrasts with acetic acid or isoindole-dione systems, which may influence target binding or metabolic stability.

- Complexity vs.

Activité Biologique

5-(2-Aminoethoxy)-2-fluorobenzoic acid; hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C9H10ClFNO3

- Molecular Weight : 221.63 g/mol

- CAS Number : 1416013-62-1

The presence of a fluorine atom and an aminoethoxy group contributes to its unique chemical properties, impacting its biological activity.

Research indicates that compounds similar to 5-(2-aminoethoxy)-2-fluorobenzoic acid may interact with specific protein targets involved in apoptosis and cell signaling pathways. For instance, studies on related benzoic acid derivatives have shown that they can selectively bind to anti-apoptotic proteins such as Mcl-1 and Bfl-1, inducing cell death in cancer cells dependent on these proteins for survival .

Antitumor Activity

Several studies have highlighted the potential antitumor effects of this compound. In vitro assays have demonstrated that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. Analogous compounds have shown efficacy in modulating ion channels, particularly sodium channels like Nav1.6, which are crucial for neuronal excitability and survival. This modulation could provide therapeutic benefits in neurodegenerative diseases .

Toxicity Profile

The toxicity of 5-(2-aminoethoxy)-2-fluorobenzoic acid has been assessed through various assays. Preliminary data suggest that it possesses a moderate toxicity profile, with specific attention needed for its effects on skin and eye exposure .

Table 1: Summary of Biological Activities

| Activity Type | Effect | Reference |

|---|---|---|

| Antitumor | Induces apoptosis in cancer cells | |

| Neuroprotective | Modulates sodium channels | |

| Toxicity | Moderate toxicity |

Case Study: Antitumor Mechanism

In a study focusing on the antitumor mechanism, researchers treated engineered lymphoma cells with varying concentrations of 5-(2-aminoethoxy)-2-fluorobenzoic acid. The results indicated a dose-dependent increase in apoptotic markers, including cleaved caspase-3 and PARP, suggesting effective induction of programmed cell death through mitochondrial pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.